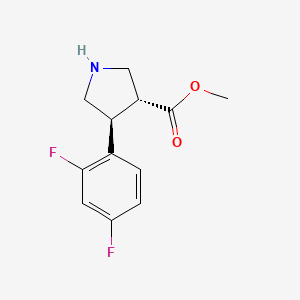
Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Steps: The process may involve multiple steps, including condensation, cyclization, and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate
- Methyl (3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylate
- Methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of two fluorine atoms on the phenyl ring, which may enhance its biological activity and stability compared to similar compounds.
Biological Activity
Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate, identified by its CAS number 1461868-64-3, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications, particularly focusing on its role as a small molecule scaffold in drug development.
Molecular Structure
- Molecular Formula : C₁₂H₁₃F₂NO₂
- Molecular Weight : 241.23 g/mol
- CAS Number : 1461868-64-3
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Purity | ≥95% |
This compound exhibits biological activity through its interaction with specific protein targets. Its structure allows it to function as a potential inhibitor of various enzymes and receptors involved in disease pathways.
In Vitro Studies
Recent studies have highlighted the compound's efficacy as a small molecular inhibitor in various biological assays. For instance, it has shown promise in disrupting protein-protein interactions critical for cancer progression and immune response modulation.
- PD-L1 Inhibition : Similar compounds have been evaluated for their ability to inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. Although specific data for this compound is limited, related compounds demonstrate low nanomolar affinity towards PD-L1, suggesting potential applicability in enhancing T-cell activation against tumors .
- Cytotoxicity : Comparative studies indicate that derivatives of pyrrolidine compounds can induce apoptosis in cancer cell lines. For example, compounds synthesized through similar methodologies have shown improved cytotoxicity against hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .
Case Study 1: Cancer Therapeutics
A recent study explored the synthesis of pyrrolidine derivatives and their anticancer properties. This compound was part of a broader investigation into small molecules designed to target cancer cell signaling pathways. The results indicated enhanced apoptosis and reduced cell viability in treated groups compared to controls.
Case Study 2: Immune Modulation
In another study focusing on immune checkpoint inhibitors, compounds with structural similarities to this compound were tested for their ability to disrupt PD-1/PD-L1 interactions. The findings suggested that such compounds could significantly enhance T-cell responses in vitro, providing a basis for further exploration in clinical settings .
Properties
Molecular Formula |
C12H13F2NO2 |
|---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13F2NO2/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14/h2-4,9-10,15H,5-6H2,1H3/t9-,10+/m1/s1 |
InChI Key |
OIUJTHGEWAFCET-ZJUUUORDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=C(C=C(C=C2)F)F |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















